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Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-Methoxy-4-
methyl-5-nitropyridine (CAS No. 6635-90-1), a versatile heterocyclic building block in
medicinal chemistry. We delve into its chemical reactivity, focusing on the strategic
manipulation of its functional groups to access complex bioactive scaffolds. Detailed, field-
proven protocols for key transformations, including the reduction of the nitro group and
subsequent construction of a pyrido[2,3-d]pyrimidine core, are presented. This scaffold is a
cornerstone in the development of various kinase inhibitors. These application notes are
designed for researchers, scientists, and drug development professionals seeking to leverage
this valuable intermediate in their synthetic campaigns.

Introduction: The Strategic Value of 2-Methoxy-4-
methyl-5-nitropyridine in Drug Discovery

The pyridine ring is a privileged scaffold in drug design, present in a significant percentage of
FDA-approved pharmaceuticals.[1] Its derivatives, particularly nitropyridines, serve as crucial
intermediates for creating diverse molecular architectures.[1][2] 2-Methoxy-4-methyI-5-
nitropyridine has emerged as a particularly valuable building block due to the specific
arrangement and electronic nature of its substituents.
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The electron-withdrawing nitro group at the 5-position significantly influences the reactivity of
the pyridine core, making it amenable to various chemical transformations.[2] This activation is
pivotal for subsequent synthetic elaborations. The methoxy group at the 2-position and the
methyl group at the 4-position offer additional points for modification or can sterically and
electronically influence reaction outcomes.

This guide will focus on two primary transformations that unlock the potential of this reagent:

e Reduction of the 5-nitro group to the corresponding amine, which serves as a key
nucleophile for subsequent ring-forming reactions.

o Construction of fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidine scaffold,
which is prevalent in a variety of kinase inhibitors targeting signaling pathways implicated in
diseases like cancer.[3]

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of 2-Methoxy-4-methyl-5-nitropyridine is fundamental
to its effective application.

Property Value Source
CAS Number 6635-90-1 [4]
Molecular Formula C7HsN203 [4]
Molecular Weight 168.15 g/mol [4]
Off-white to yellow crystalline
Appearance Chem-Impex
powder
Melting Point 70-72 °C [4]

The reactivity of this molecule is dominated by the interplay of its functional groups. The nitro
group strongly deactivates the ring towards electrophilic substitution but activates it for
nucleophilic aromatic substitution (SNAr), although the methoxy group is a relatively poor
leaving group compared to a halide.[5] The most synthetically valuable transformation is the
reduction of the nitro group to an amine (2-Methoxy-4-methyl-pyridin-5-amine). This
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transformation converts the electron-withdrawing nitro group into a strongly electron-donating
and nucleophilic amino group, fundamentally altering the reactivity of the pyridine ring and
enabling its use in condensation and cyclization reactions.

Core Synthetic Workflow: From Nitropyridine to a
Bioactive Scaffold

The following workflow illustrates the strategic conversion of 2-Methoxy-4-methyl-5-
nitropyridine into a representative bioactive core structure, a substituted pyrido[2,3-
d]pyrimidine. This class of compounds is known to exhibit kinase inhibitory activity.[3][6]

Step 1: Nitro Group Reduction

2-Methoxy-4-methyl-5-nitropyridine

Fe, NH4CI
tOH/H20, 70°C

Step 2: Pyrido[2,3-d]pyrimidine Formation

( ) (2,4-dichIoro-5-formylpyrimidin9

p-TsOH, [EtOH
90°¢

Click to download full resolution via product page

Caption: General workflow for the synthesis of a pyrido[2,3-d]pyrimidine scaffold.

Detailed Experimental Protocols
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Protocol 1: Synthesis of 2-Methoxy-4-methyl-5-
hitropyridine

This protocol describes the synthesis of the starting material from its chlorinated precursor, a
common route for accessing 2-methoxypyridines.[4]

Reaction Scheme:
2-chloro-4-methyl-5-nitropyridine + NaOCHs - 2-Methoxy-4-methyl-5-nitropyridine
Materials:

e 2-chloro-4-methyl-5-nitropyridine (1.0 eq)
e Sodium metal (3.8 eq)

» Absolute Methanol

o Ethyl Acetate

o Water

e Concentrated HCI

e Anhydrous Magnesium Sulfate (MgSQOa)
Procedure:

» Prepare a solution of sodium methoxide by carefully dissolving sodium (2.30 g, 100 mmol) in
absolute methanol (75 ml) at O °C with stirring.

 In a separate flask, dissolve 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in
absolute methanol (15 ml).

e Add the solution of 2-chloro-4-methyl-5-nitropyridine dropwise to the sodium methoxide
solution at 0 °C.
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 After the addition is complete, allow the dark-colored solution to warm to room temperature
and stir for 30 minutes.

» Concentrate the reaction mixture to a solid residue under reduced pressure.
e Dissolve the solid in water (25 ml) and adjust the pH to 6 with concentrated HCI.
o Extract the aqueous mixture with ethyl acetate (2 x 25 ml).

o Combine the organic extracts, dry over anhydrous MgSOQa, filter, and evaporate the solvent
under reduced pressure to yield the product.

Expected Results:

« Yield: ~98%[4]

« Appearance: Orange solid[4]

e 1H NMR (DMSO-ds): d 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H)[4]
Protocol 2: Reduction of 2-Methoxy-4-methyl-5-
nitropyridine to 2-Methoxy-4-methyl-pyridin-5-amine

This protocol details the crucial reduction of the nitro group to an amine, which is a gateway to
further derivatization. The use of iron powder and ammonium chloride is a common and
effective method for this transformation, offering good yields and functional group tolerance.[3]

Reaction Scheme:

2-Methoxy-4-methyl-5-nitropyridine — 2-Methoxy-4-methyl-pyridin-5-amine
Materials:

e 2-Methoxy-4-methyl-5-nitropyridine (1.0 eq)

e Iron powder (Fe, ~5.0 eq)

e Ammonium chloride (NH4Cl, ~4.0 eq)
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Ethanol (EtOH)

Water

Ethyl Acetate

Saturated Sodium Bicarbonate solution

Brine
Procedure:

e To a round-bottom flask, add 2-Methoxy-4-methyl-5-nitropyridine (1.0 eq), ethanol, and
water in a 4:1 ratio.

e Add iron powder (~5.0 eq) and ammonium chloride (~4.0 eq) to the mixture.

» Heat the reaction mixture to 70 °C and stir vigorously for 6 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

o After completion, cool the reaction to room temperature and filter through a pad of Celite® to
remove the iron salts. Wash the filter cake with ethyl acetate.

o Combine the filtrate and washings. Wash the organic layer with saturated sodium
bicarbonate solution and then with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

o The product can be purified by column chromatography on silica gel if necessary.
Expected Results:
 Yield: Typically >80%

e Appearance: Solid, color may vary from off-white to brown.
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Protocol 3: Synthesis of a Substituted Pyrido[2,3-
d]pyrimidine Scaffold

This protocol exemplifies the condensation of the newly formed aminopyridine with a suitable
pyrimidine derivative to construct the bioactive pyrido[2,3-d]pyrimidine core. This type of
reaction is frequently used in the synthesis of kinase inhibitors.[3][6]

Reaction Scheme:

2-Methoxy-4-methyl-pyridin-5-amine + 2,4-dichloro-5-formylpyrimidine — Substituted
Pyrido[2,3-d]pyrimidine

Materials:

2-Methoxy-4-methyl-pyridin-5-amine (1.0 eq)

2,4-dichloro-5-formylpyrimidine (1.0 eq)

p-Toluenesulfonic acid (p-TsOH, catalytic amount)

Ethanol (EtOH)

Triethylamine (TEA) or Potassium Carbonate (K2CO3)

Procedure:

 In a round-bottom flask, dissolve 2-Methoxy-4-methyl-pyridin-5-amine (1.0 eq) and 2,4-
dichloro-5-formylpyrimidine (1.0 eq) in ethanol.

e Add a catalytic amount of p-toluenesulfonic acid.

¢ Heat the reaction mixture to 90 °C and stir for 3-5 hours, monitoring by TLC.

e Upon completion of the condensation, cool the mixture to room temperature.

» Add a base such as triethylamine or potassium carbonate to neutralize the acid and facilitate
the final cyclization and aromatization.
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 Stir at room temperature or gently heat as needed until the cyclized product is formed
(monitor by TLC).

o Cool the reaction mixture, and if a precipitate forms, collect it by filtration. Otherwise,
concentrate the solvent under reduced pressure.

« Purify the crude product by recrystallization or column chromatography to obtain the desired
pyrido[2,3-d]pyrimidine.

Expected Results:

« Yields for this type of condensation can be moderate to good, depending on the specific
substrates.

e The final product will be a solid, and its structure can be confirmed by *H NMR, 13C NMR,
and mass spectrometry.

Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for better optimization and
troubleshooting.

Nitro Group Reduction

The reduction of the nitro group with iron in the presence of an acid or an ammonium salt is a
heterogeneous reaction. The iron metal acts as the reducing agent, transferring electrons to the
nitro group. The acidic medium (generated from NHaClI hydrolysis) provides protons for the
formation of water as a byproduct. The overall reaction involves a stepwise reduction from the
nitro group (-NO2) to the nitroso (-NO), then to the hydroxylamino (-NHOH), and finally to the
amino group (-NHz2).

Pyrido[2,3-d]pyrimidine Formation

This reaction is a classic example of a condensation-cyclization sequence.
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Caption: Key steps in the formation of the pyrido[2,3-d]pyrimidine ring system.

o Condensation: The nucleophilic 5-amino group of the pyridine attacks the electrophilic
aldehyde carbon of the pyrimidine, forming a carbinolamine intermediate which then
dehydrates to form an imine (Schiff base).

« Intramolecular Cyclization: The pyridine ring nitrogen then acts as a nucleophile, attacking
one of the chlorinated carbons on the pyrimidine ring in an intramolecular SNAr reaction.

» Aromatization: Subsequent elimination of HCIl and tautomerization leads to the stable,
aromatic pyrido[2,3-d]pyrimidine core.
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Conclusion

2-Methoxy-4-methyl-5-nitropyridine is a highly valuable and versatile building block for the
synthesis of complex, biologically active molecules. The protocols detailed herein provide a
reliable and efficient pathway from this starting material to a pyrido[2,3-d]pyrimidine scaffold, a
key structural motif in modern drug discovery, particularly in the field of kinase inhibitors. The
strategic reduction of the nitro group is the cornerstone of its synthetic utility, enabling access to
a rich chemistry of subsequent transformations. Researchers in drug development are
encouraged to explore the potential of this intermediate for the generation of novel and diverse
compound libraries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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